![molecular formula C7H7ClN4 B1462182 7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine CAS No. 1094260-61-3](/img/structure/B1462182.png)
7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine
Overview
Description
“7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine” is a heterocyclic compound . It is part of the class of compounds known as triazolopyrimidines, which are key structural fragments of antiviral agents .
Synthesis Analysis
The synthesis of such compounds often involves the use of the Dimroth rearrangement, a process that involves the isomerization of heterocycles . This rearrangement can involve the relocation of heteroatoms within the rings of condensed systems . The Dimroth rearrangement is catalyzed by acids, bases, and is accelerated by heat or light .
Molecular Structure Analysis
The molecular structure of “7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine” involves a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring . The compound also contains a chlorine atom and an ethyl group .
Chemical Reactions Analysis
The Dimroth rearrangement is a key reaction involved in the chemistry of triazolopyrimidines . This rearrangement involves the isomerization of heterocycles, which includes the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
Scientific Research Applications
Antimicrobial Activity
Triazole compounds, including 7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine, have been found to exhibit antimicrobial activity . They are capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities .
Antifungal Activity
Triazole nucleus is present as a central structural component in a number of antifungal drugs . The commercially available triazole-containing drugs include fluconazole and voriconazole .
Anticancer Activity
Polycyclic systems containing [1,2,4]triazolo[4,3-c]pyrimidine moiety are reported as antitumor . Complexes of triazolo-pyrimidines with Pt and Ru are highly active against parasites and can also be used in treating cancer .
Antidepressant Activity
Triazole nucleus is also present in antidepressant drugs such as trazodone and nefazodone .
Antihypertensive Activity
Triazole compounds are also used in antihypertensive drugs like trapidil .
Antiepileptic Activity
Triazole compounds are used in antiepileptic drugs like rufinamide .
Antibacterial Activity
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for in vitro antibacterial activity . Some showed moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .
Antiviral Activity
Triazole derivatives have been synthesized and studied for their antimicrobial, antioxidant and antiviral potential .
Mechanism of Action
Future Directions
Future research could focus on further exploring the synthesis, properties, and potential applications of “7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine”. This could include investigating its potential as an antiviral agent, given that triazolopyrimidines are key structural fragments of such agents . Additionally, more detailed studies could be conducted to fully understand its physical and chemical properties, as well as its safety profile.
properties
IUPAC Name |
7-chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4/c1-2-6-10-11-7-3-5(8)9-4-12(6)7/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLZLQKZIHUENG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C=NC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.